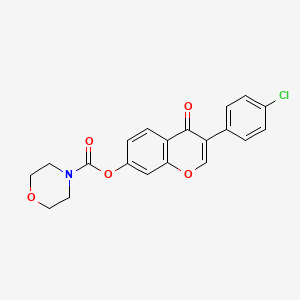
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a chlorophenyl group, and a morpholine ring (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom) attached to a carboxylate group .
Wissenschaftliche Forschungsanwendungen
Chlorophenols and Environmental Impact
Chlorophenols, structurally related to the chlorophenyl group, are widely recognized for their environmental persistence and potential toxicological effects. Studies highlight the environmental fate, degradation, and toxic effects of chlorophenols, noting their moderate to high persistence depending on environmental conditions and their toxic impacts on aquatic life and human health. These insights underscore the importance of understanding the environmental and health implications of chlorinated compounds in scientific research (Krijgsheld & Gen, 1986; Ge et al., 2017).
Photoaffinity Labeling in Structural Biology
The application of photoaffinity labeling, which involves compounds that can form covalent bonds with biological targets upon light activation, provides a method for studying the interaction between small molecules and proteins. This technique has been applied in understanding drug-target interactions, elucidating the structural basis of biochemical pathways, and identifying potential therapeutic targets (Vodovozova, 2007).
Antioxidant Properties and Health Implications
Chlorogenic acid, a compound with a phenyl and ester functional group similar to the structure of interest, exhibits a range of biological activities, including antioxidant, antibacterial, and hepatoprotective effects. This highlights the potential of structurally complex molecules to serve multiple beneficial roles in health and disease management, emphasizing the need for further research to explore and harness these properties (Naveed et al., 2018).
Synthesis and Application of Heterocyclic Compounds
The review on morpholine and pyrans derivatives, including the synthesis and pharmacological activities of these compounds, offers insight into the chemical diversity and potential applications of heterocyclic compounds in drug development. This review may provide a framework for considering how the specific compound could be synthesized and for what purposes it might be used, given its structural features (Asif & Imran, 2019).
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c21-14-3-1-13(2-4-14)17-12-26-18-11-15(5-6-16(18)19(17)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBGDGVRCGPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

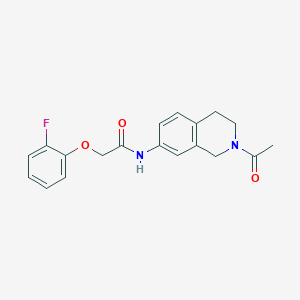
![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)
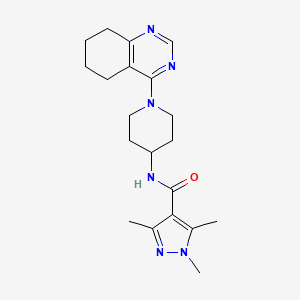
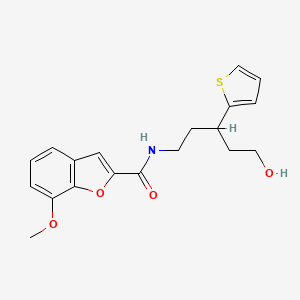
![Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2601938.png)
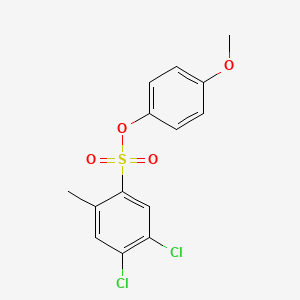
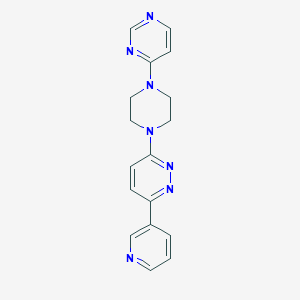

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)
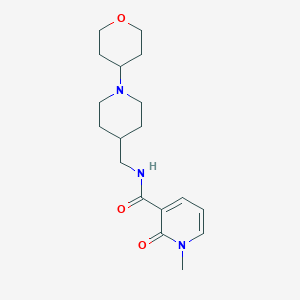

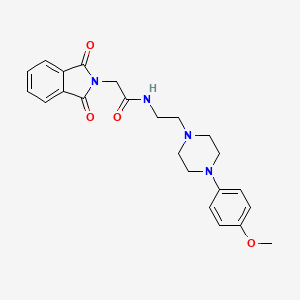
![(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2601955.png)